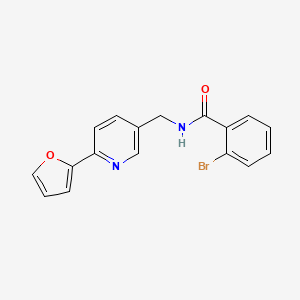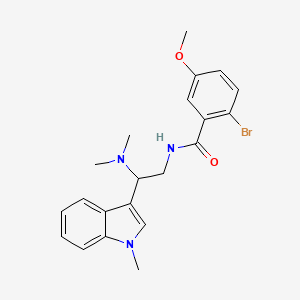
2-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide” is a chemical compound. It has the molecular formula C7H6BrNO . It is a bromopyridine derivative . It is used in the synthesis of various compounds .
Synthesis Analysis
The synthesis of “this compound” involves a series of chemical reactions . The exact method of synthesis can vary depending on the desired end product .Molecular Structure Analysis
The molecular structure of “this compound” can be determined using various analytical techniques . Single crystals were developed for further analysis .Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. It is formed when 2-chloro-6-methylpyridine is heated with bromotrimethylsilane .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a boiling point of 102-103 °C/20 mmHg, a density of 1.512 g/mL at 25 °C, and a refractive index n20/D of 1.562 (lit.) .Aplicaciones Científicas De Investigación
Novel Antiprotozoal Agents
Compounds structurally related to 2-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide, particularly those incorporating furan and pyridine moieties, have been investigated for their antiprotozoal properties. For example, dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have shown strong DNA affinities and significant in vitro and in vivo activities against protozoal pathogens like Trypanosoma b. rhodesiense and Plasmodium falciparum (Ismail et al., 2004).
Efficient Organic Synthesis
The exploration of furan and pyridine derivatives has also contributed to advancements in organic synthesis. Clean and efficient methods have been developed for synthesizing complex molecules, such as functionalized benzofuro[2,3-c]pyridines, through one-pot domino reactions that form multiple ring structures simultaneously (Rao et al., 2014). These methodologies offer efficient routes to synthesize heterocyclic compounds with potential biological activities.
Antidopaminergic Agents
Research into benzamide derivatives, including those with bromo, furan, and pyridine components, has led to the development of potential antipsychotic agents. These compounds have been evaluated for their ability to inhibit dopamine D-2 receptor binding, showcasing their potential in treating conditions related to dopamine dysregulation (Norman et al., 1993).
Amplifiers of Phleomycin
Derivatives featuring pyridinyl and furan moieties have been studied for their ability to amplify the effects of phleomycin, an antibiotic against Escherichia coli. This research demonstrates the potential of such compounds in enhancing the efficacy of existing antibiotics (Brown & Cowden, 1982).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of the compound “2-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide” is currently unknown
Mode of Action
It’s known that the compound can participate in suzuki–miyaura coupling reactions, a type of carbon-carbon bond-forming reaction .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction, which is a type of palladium-catalyzed cross-coupling reaction . This reaction involves the coupling of an organoboron compound with an organic halide, which is facilitated by a palladium catalyst and a base .
Propiedades
IUPAC Name |
2-bromo-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c18-14-5-2-1-4-13(14)17(21)20-11-12-7-8-15(19-10-12)16-6-3-9-22-16/h1-10H,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDPCEBQBOHGFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CN=C(C=C2)C3=CC=CO3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(1,3-benzodioxol-5-ylmethylsulfamoyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B2989152.png)


![Ethyl 2-[5-(hydroxymethyl)pyrazol-1-yl]acetate](/img/structure/B2989155.png)


![ethyl 2-(2-((1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2989162.png)

![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2989164.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2989167.png)

![Propyl 4-[2-[ethyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxylate](/img/structure/B2989172.png)
![3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(3-chloro-4-methylphenyl)propanamide](/img/structure/B2989173.png)
![N-benzyl-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B2989174.png)